molecular formula C12H26N2O B7929087 2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol

2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol

Cat. No.: B7929087
M. Wt: 214.35 g/mol
InChI Key: JTCDTDLLVHAHFF-UHFFFAOYSA-N
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Description

2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol is an organic compound with a complex structure that includes both cyclohexyl and ethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with isopropyl-methyl-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(Isopropyl-amino)-cyclohexylamino]-ethanol
  • **2-[4-(Methyl-amino)-cyclohexylamino]-ethanol
  • **2-[4-(Cyclohexylamino)-cyclohexylamino]-ethanol

Uniqueness

2-[4-(Isopropyl-methyl-amino)-cyclohexylamino]-ethanol is unique due to the presence of both isopropyl and methyl groups attached to the amino group, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[[4-[methyl(propan-2-yl)amino]cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O/c1-10(2)14(3)12-6-4-11(5-7-12)13-8-9-15/h10-13,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCDTDLLVHAHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCC(CC1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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